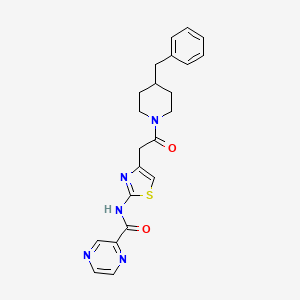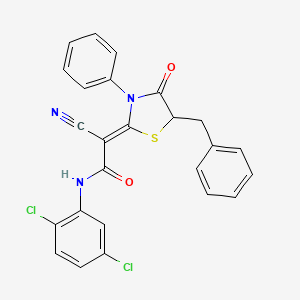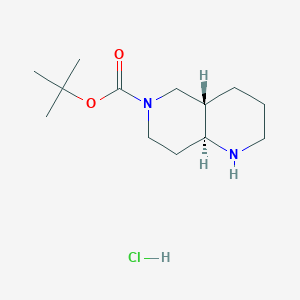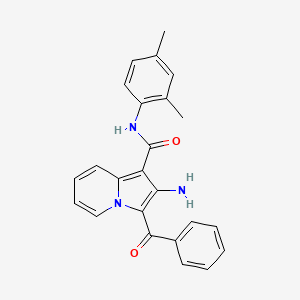![molecular formula C18H15N3O4 B2987659 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(6-methylpyridin-2-yl)acetamide CAS No. 1172032-18-6](/img/structure/B2987659.png)
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(6-methylpyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(6-methylpyridin-2-yl)acetamide” is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, an isoxazole ring, and a pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving aromatic substitution, nucleophilic substitution, or condensation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d][1,3]dioxol-5-yl group, an isoxazole ring, and a pyridine ring . These groups are likely to confer specific chemical properties to the molecule, such as aromaticity and the ability to participate in hydrogen bonding.Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the functional groups present in its structure. For instance, the isoxazole ring might undergo reactions at the carbon-nitrogen double bond, while the pyridine ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the isoxazole and pyridine rings might make the compound aromatic and potentially polar .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Functionally substituted heterocycles, such as benzoxazoles, are crucial due to their pharmacological activities. The synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a closely related compound, illustrates the importance of such structures as precursors for developing pharmacologically active molecules. These compounds serve as key intermediates in the synthesis of a range of heterocyclic compounds that could have various scientific applications, including drug development (Khodot & Rakitin, 2022).
Corrosion Inhibition
Isoxazoline derivatives, closely related to the queried compound, have been studied for their corrosion inhibition properties. These compounds, including 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, have shown promising results in protecting steel in acidic and oil medium environments. This application is vital in industrial sectors where metal corrosion can lead to significant economic losses and safety hazards (Yıldırım & Çetin, 2008).
PI3K/mTOR Inhibition
Compounds structurally similar to the queried molecule, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, have been explored for their ability to inhibit PI3Kα and mTOR, essential pathways in cancer progression. These studies underscore the potential of such compounds in developing new cancer therapies by targeting key signaling pathways (Stec et al., 2011).
Antimicrobial Activity
Novel sulphonamide derivatives, akin to the structure of the queried compound, have been synthesized and evaluated for their antimicrobial activity. These studies contribute to the ongoing search for new antimicrobial agents, especially in the face of rising antibiotic resistance. The synthesized compounds have shown effectiveness against various microbial strains, highlighting the potential of such molecules in developing new antimicrobial therapies (Fahim & Ismael, 2019).
Anti-inflammatory Agents
The synthesis and evaluation of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives have demonstrated significant anti-inflammatory activity. These findings contribute to the development of new therapeutic agents for treating inflammation-related disorders, showcasing the versatility of acetamide derivatives in medicinal chemistry (Nikalje, Hirani, & Nawle, 2015).
Propiedades
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-3-2-4-17(19-11)20-18(22)9-13-8-15(25-21-13)12-5-6-14-16(7-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMALNETYYUEMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(6-methylpyridin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B2987580.png)

![N-(3-chloro-4-methoxyphenyl)-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2987582.png)
![N-(2,4-bis(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2987586.png)
![N-(2-(6-((2-(benzylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2987587.png)
![N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2987588.png)
![N-(3-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2987589.png)
![6-Hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)chromen-2-one](/img/structure/B2987591.png)


![1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol](/img/structure/B2987596.png)
